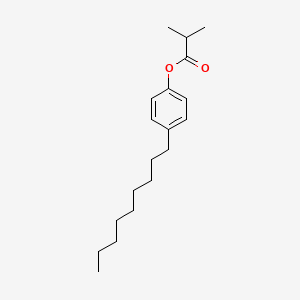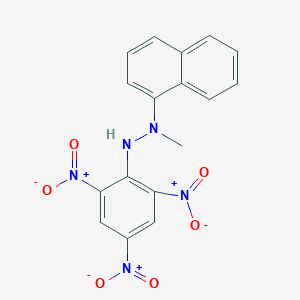
3,6,9,12,15,18,21,24-Octaazahexacosane-1,26-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12,15,18,21,24-Octaazahexacosane-1,26-diamine is a polyamine compound with a long chain structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18,21,24-Octaazahexacosane-1,26-diamine typically involves the stepwise addition of amine groups to a long carbon chain. One common method is the reaction of a polyamine precursor with a suitable alkylating agent under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3,6,9,12,15,18,21,24-Octaazahexacosane-1,26-diamine undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
3,6,9,12,15,18,21,24-Octaazahexacosane-1,26-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in cellular processes and as a component of biomaterials.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or therapeutic compound.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 3,6,9,12,15,18,21,24-Octaazahexacosane-1,26-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound may also participate in signaling pathways and modulate enzymatic activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6,9,12,15,18,21,24-Octaoxahexacosane-1,26-diamine
- 3,6,9,12,15,18,21,24-Octaoxahexacosane-1,26-diol
- 3,6,9,12,15,18,21,24-Octaoxaheptacos-26-en-1-yl acetate
Uniqueness
3,6,9,12,15,18,21,24-Octaazahexacosane-1,26-diamine is unique due to its multiple amine groups, which confer high reactivity and versatility. This distinguishes it from similar compounds that may have different functional groups or structural features.
Eigenschaften
CAS-Nummer |
5763-77-9 |
|---|---|
Molekularformel |
C18H48N10 |
Molekulargewicht |
404.6 g/mol |
IUPAC-Name |
N'-[2-[2-[2-[2-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethylamino]ethylamino]ethylamino]ethylamino]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C18H48N10/c19-1-3-21-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-22-4-2-20/h21-28H,1-20H2 |
InChI-Schlüssel |
YOCIVUWSCUVAQU-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCCNCCNCCNCCNCCNCCNCCNCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


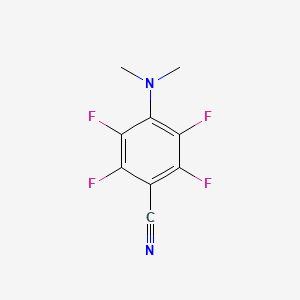
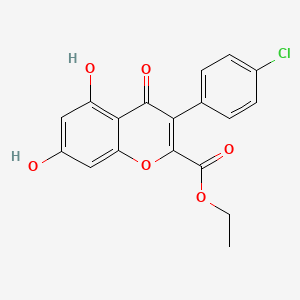
![{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid](/img/structure/B14729906.png)
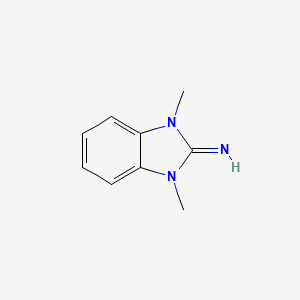
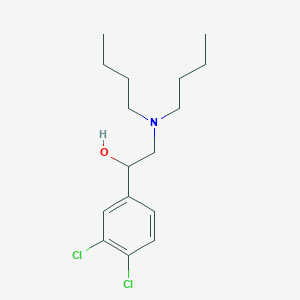

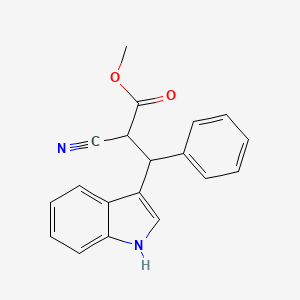

![1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione](/img/structure/B14729943.png)
![1,1'-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene]](/img/structure/B14729944.png)
